molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1355317
CAS No.: 23045-75-2
M. Wt: 222.26 g/mol
InChI Key: LMHFVTXBQQYWQO-UHFFFAOYSA-N
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Description

Structural and Functional Overview of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives constitute a privileged class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry and materials science due to their structural versatility and diverse biological activities. The fundamental benzo[b]thiophene core structure represents a sulfur-containing bicyclic aromatic system formed by the fusion of a benzene ring with a thiophene ring at the 2,3-positions. This arrangement creates a planar, aromatic system containing 10π electrons distributed across the conjugated framework, with the sulfur atom contributing two electrons to the aromatic sextet.

The structural characteristics of benzo[b]thiophene systems provide several advantages for drug design and materials applications. The planarity of the ring system facilitates π-π stacking interactions and enables efficient conjugation with other aromatic systems. The presence of the sulfur heteroatom introduces unique electronic properties compared to purely carbon-based aromatic systems, including altered dipole moments and polarizability. These features contribute to the ability of benzo[b]thiophene derivatives to interact effectively with biological targets and to serve as building blocks for organic electronic materials.

Substitution patterns on the benzo[b]thiophene core significantly influence both the electronic properties and biological activities of these compounds. Research has demonstrated that electrophilic substitution reactions preferentially occur at the 3-position of the thiophene ring, unless directing groups alter this regioselectivity. The benzene ring portion of the system can also undergo substitution reactions, though these typically proceed more slowly than substitution on the thiophene ring. The electronic effects of substituents follow established principles of aromatic chemistry, with electron-donating groups activating the ring system toward electrophilic attack and electron-withdrawing groups having the opposite effect.

Recent synthetic developments have expanded the accessible structural diversity within the benzo[b]thiophene family. Advanced synthetic methodologies, including photocyclization reactions, metal-catalyzed coupling reactions, and oxidative cyclization processes, have enabled the preparation of increasingly complex derivatives with tailored properties. These synthetic advances have facilitated the exploration of structure-activity relationships and the development of compounds with optimized biological or materials properties.

The biological significance of benzo[b]thiophene derivatives extends across multiple therapeutic areas. Compounds within this class have demonstrated activity against various disease targets, including cancer, inflammation, microbial infections, and neurological disorders. The diversity of biological activities observed for benzo[b]thiophene derivatives reflects their ability to interact with multiple biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and antioxidant activity.

Significance of Methoxy and Methyl Substituents in Heterocyclic Systems

The incorporation of methoxy and methyl substituents into heterocyclic systems represents a fundamental strategy in medicinal chemistry for modulating the electronic, steric, and pharmacological properties of bioactive compounds. These substituents exert their effects through distinct mechanisms that influence both the chemical reactivity and biological activity of the parent heterocyclic scaffold. Understanding the specific contributions of these functional groups provides crucial insights into the design and optimization of heterocyclic compounds for various applications.

Methoxy substituents function as electron-donating groups through both inductive and resonance mechanisms. The oxygen atom in the methoxy group possesses two lone pairs of electrons that can participate in resonance interactions with the aromatic π-system, thereby increasing the electron density at specific positions within the ring. This electron donation activates the aromatic system toward electrophilic substitution reactions and can enhance the nucleophilicity of the heterocycle. In biological systems, methoxy groups often contribute to binding affinity through hydrogen bonding interactions with protein targets, while also influencing the lipophilicity and metabolic stability of the compound.

The positioning of methoxy groups within heterocyclic systems critically determines their electronic effects. In the case of this compound, the methoxy group at the 6-position places it on the benzene ring portion of the fused system, where it can exert both inductive and resonance effects. This positioning allows the methoxy group to influence the electronic properties of both the benzene and thiophene rings through conjugation across the fused system. Studies of substituent effects in aromatic systems have demonstrated that methoxy groups in similar positions can significantly alter the reactivity and selectivity of electrophilic substitution reactions.

Methyl substituents, while structurally simpler than methoxy groups, contribute important steric and electronic effects to heterocyclic systems. Methyl groups function as weak electron-donating substituents through hyperconjugative interactions between the carbon-hydrogen bonds and the aromatic π-system. This electron donation, though weaker than that provided by methoxy groups, can still influence the reactivity and biological activity of the heterocyclic compound. Additionally, methyl substituents introduce steric effects that can influence molecular conformation and intermolecular interactions.

The 3-methyl substituent in this compound occupies a position on the thiophene ring adjacent to the carboxylic acid group. This positioning creates both electronic and steric interactions that influence the properties of the carboxylic acid functionality. The electron-donating effect of the methyl group can increase the electron density at the carboxylic acid carbon, potentially affecting its reactivity in nucleophilic acyl substitution reactions. Sterically, the methyl group may influence the accessibility of the carboxylic acid group to enzymatic or chemical reactions.

Recent research on benzo[b]thiophene derivatives has highlighted the synergistic effects that can arise from the combination of multiple substituents. The presence of both methoxy and methyl groups in this compound creates a unique electronic environment that differs from compounds containing only one of these substituent types. This combination may contribute to enhanced biological activity or altered selectivity profiles compared to simpler derivatives.

The pharmacological significance of methoxy and methyl substituents extends beyond their direct electronic effects to include influences on drug metabolism and pharmacokinetics. Methoxy groups can serve as sites for metabolic transformations, including O-demethylation reactions catalyzed by cytochrome P450 enzymes. Methyl groups, while generally more metabolically stable, can undergo oxidation to form hydroxylated metabolites. Understanding these metabolic transformations is crucial for predicting the in vivo behavior of compounds containing these substituents.

Historical Context and Discovery of the Compound

The historical development of this compound represents part of the broader evolution of benzo[b]thiophene chemistry that began with the characterization of the parent heterocyclic system in the early 20th century. The systematic exploration of substituted benzo[b]thiophene derivatives gained momentum as synthetic organic chemistry advanced and the biological significance of these compounds became apparent through pharmaceutical research efforts. Early investigations into benzo[b]thiophene chemistry focused primarily on understanding the fundamental reactivity patterns and developing reliable synthetic methodologies for accessing these heterocyclic systems.

The specific compound this compound emerged from targeted synthetic efforts aimed at exploring the effects of specific substitution patterns on biological activity and chemical properties. The strategic placement of methoxy, methyl, and carboxylic acid substituents reflects an understanding of structure-activity relationships that developed through systematic medicinal chemistry research. The compound's Chemical Abstracts Service registry number 23045-75-2 indicates its formal recognition and cataloging within the chemical literature, facilitating further research and development efforts.

Synthetic approaches to this compound have evolved alongside advances in heterocyclic synthesis methodologies. Early synthetic routes likely employed classical organic transformations, including Friedel-Crafts reactions, cyclization processes, and functional group manipulations. The development of more sophisticated synthetic methodologies has enabled increasingly efficient and selective approaches to this compound and related derivatives. Patent literature from the 1990s documents improved processes for preparing related chlorobenzo[b]thiophene-2-carbonyl chlorides, indicating industrial interest in compounds of this structural class.

Research into the biological properties of benzo[b]thiophene derivatives intensified during the latter half of the 20th century as the pharmaceutical industry recognized the therapeutic potential of this structural class. The discovery that various benzo[b]thiophene derivatives exhibited antimicrobial, anti-inflammatory, and other biological activities prompted systematic investigation of structure-activity relationships. Within this context, compounds such as this compound represented important structural variants for understanding the influence of specific substituent patterns on biological activity.

The methyl ester derivative of this compound, bearing Chemical Abstracts Service number 82788-18-9, has also been characterized and studied. This ester represents a common synthetic intermediate and provides insights into the chemical reactivity of the carboxylic acid functionality. The availability of both the acid and ester forms has facilitated comparative studies of their respective properties and applications.

Contemporary research on this compound has benefited from advanced analytical and synthetic techniques. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have enabled detailed characterization of the compound's structure and properties. These analytical capabilities have supported more sophisticated investigations into the compound's biological activities and synthetic utility.

The compound's molecular weight of 222.26 grams per mole and molecular formula C₁₁H₁₀O₃S place it within a size range that is generally favorable for biological activity and pharmaceutical development. This molecular weight falls within the range commonly associated with drug-like properties, making the compound an attractive candidate for medicinal chemistry investigations. The presence of both lipophilic (methoxy, methyl) and hydrophilic (carboxylic acid) elements provides a balanced profile that may facilitate cellular uptake and target interaction.

Property Value Reference
Chemical Abstracts Service Number 23045-75-2
Molecular Formula C₁₁H₁₀O₃S
Molecular Weight 222.26 g/mol
Classification Benzo[b]thiophene derivative
Functional Groups Methoxy, methyl, carboxylic acid
Related Ester (Chemical Abstracts Service Number) 82788-18-9

Recent advances in benzo[b]thiophene chemistry have continued to expand the understanding of these compounds' potential applications. Studies published as recently as 2025 have reported on the synthesis and biological evaluation of novel benzo[b]thiophene derivatives, including compounds with antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. These contemporary investigations demonstrate the continued relevance of the benzo[b]thiophene structural class and highlight the ongoing potential for discovering new applications for compounds such as this compound.

Properties

IUPAC Name

6-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHFVTXBQQYWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl Ester Derivative

One of the most straightforward and commonly reported methods to prepare 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is by hydrolyzing its corresponding methyl ester.

Procedure:

  • A solution of methyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate in methanol is treated with aqueous sodium hydroxide (2 M) at 60°C.
  • The reaction mixture is stirred for approximately 18 hours to ensure complete saponification.
  • After completion, the solvent is evaporated, and the residue is dissolved in water.
  • Acidification with 2 M hydrochloric acid to pH 1 precipitates the carboxylic acid.
  • The precipitate is filtered, washed with dilute HCl, dried under reduced pressure at 50°C, and triturated with dichloromethane to yield the pure acid as a light brown solid.

Key Data:

Parameter Details
Starting material Methyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate
Base Sodium hydroxide (2 M)
Temperature 60°C
Reaction time 18 hours
Acidification agent Hydrochloric acid (2 M)
Product isolation Filtration, washing, drying
Yield Not explicitly stated, but high purity confirmed by NMR

NMR Characterization:

  • Proton NMR (400 MHz, DMSO-d6) shows characteristic signals including a broad acidic proton at 13.5–12.9 ppm, aromatic protons between 7.07 and 7.82 ppm, a methoxy singlet at 3.84 ppm, and a methyl singlet at 2.66 ppm.

This method is efficient and widely used due to the availability of the methyl ester precursor and mild reaction conditions.

Multi-Step Synthesis from Substituted Thiophene Precursors

A more elaborate synthetic route involves the functionalization of thiophene derivatives through halogenation, metallation, and carbonylation steps to introduce the carboxylic acid group at the 2-position of the benzo[b]thiophene ring.

Key Steps:

  • Bromination: Starting from 3-methylthiophene, selective bromination using N-bromosuccinimide (NBS) or aqueous bromine yields 2-bromo-3-methylthiophene.
  • Grignard Formation: The brominated intermediate is converted to the corresponding Grignard reagent.
  • Carbonylation: Treatment of the Grignard reagent with carbon dioxide or dimethyl carbonate introduces the carboxyl functionality, forming the ester intermediate.
  • Bromination/Debromination: A one-pot bromination followed by zinc dust reduction selectively installs bromine substituents and removes excess bromine.
  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid.

This route allows for the preparation of halogenated benzo[b]thiophene carboxylic acids and their derivatives on a multi-gram scale with good yields and selectivity.

Step Reagents/Conditions Outcome
Bromination NBS or aqueous bromine 2-bromo-3-methylthiophene
Grignard formation Mg, ether solvent 2-thienylmagnesium halide
Carbonylation CO2 gas or dimethyl carbonate Ester intermediate
Bromination/Debromination Br2 in acetic acid, Zn dust Selective brominated ester
Hydrolysis Aqueous base, acid workup This compound

This method is advantageous for introducing additional functional groups and for scale-up synthesis.

Conversion via Acid Chloride Intermediate

Another preparation strategy involves converting the carboxylic acid or ester to the corresponding acid chloride, which can be further transformed into amides or other derivatives.

Typical Procedure:

  • The carboxylic acid or ester is treated with thionyl chloride (SOCl2) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) or pyridine.
  • The reaction is conducted at elevated temperatures (around 80°C) for several hours (4–7 hours).
  • Excess thionyl chloride is removed by evaporation and co-evaporation with toluene.
  • The acid chloride intermediate can be isolated or used in situ for further reactions.

Reaction Conditions and Notes:

Parameter Details
Reagents Thionyl chloride, DMAP or pyridine
Solvent Toluene or acetonitrile
Temperature 80–85°C
Reaction time 4–7 hours
Workup Evaporation, extraction with ethyl acetate

This method avoids the use of expensive coupling reagents and provides a commercially feasible route to acid chlorides from benzo[b]thiophene carboxylic acids.

Esterification of the Carboxylic Acid

The methyl ester of this compound can be prepared by esterification of the acid with methanol under acidic catalysis.

Typical Conditions:

  • The acid is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • The reaction proceeds to form the methyl ester, which can be purified by crystallization or chromatography.

This esterification is often used to prepare the methyl ester precursor for subsequent hydrolysis or other transformations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages References
Hydrolysis of methyl ester Methyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate NaOH (2 M), MeOH, 60°C, 18 h; acidification with HCl Simple, mild conditions, high purity
Multi-step from thiophene 3-Methylthiophene Bromination (NBS), Grignard formation, CO2 carbonation, hydrolysis Allows functionalization, scalable
Acid chloride formation Carboxylic acid or ester SOCl2, DMAP or pyridine, 80°C, 4–7 h Efficient acid chloride synthesis
Esterification Carboxylic acid Methanol, acid catalyst (H2SO4 or HCl), reflux Prepares ester for further use

Research Findings and Notes

  • The hydrolysis method is widely used due to the commercial availability of the methyl ester and straightforward reaction conditions.
  • Multi-step synthetic routes provide flexibility for introducing halogen or other substituents on the benzo[b]thiophene ring, which can modulate biological activity.
  • The acid chloride intermediate is a versatile synthetic handle for further derivatization, such as amide formation.
  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • NMR and other spectroscopic methods confirm the structure and purity of the final acid product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Biological Activities

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid has been explored for its potential antimicrobial and anticancer properties . Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus, with some derivatives showing minimal inhibitory concentrations as low as 4 µg/mL .

Additionally, studies have identified this compound as a potential inhibitor of tankyrase proteins, which are implicated in several cancers. The selectivity profile towards PARP enzymes also suggests its utility in cancer therapy .

Pharmaceutical Development

The compound is being investigated for its role in drug development, particularly in the context of anti-inflammatory and analgesic effects . Its mechanism of action may involve the modulation of specific molecular targets, making it a candidate for further pharmacological studies .

Material Science

In the field of organic semiconductors , compounds like this compound are utilized due to their electronic properties. The unique structure allows for the development of materials with desirable conductivity and stability characteristics, which are crucial for applications in organic electronics .

Case Study 1: Antimicrobial Screening

In a study examining various benzo[b]thiophene derivatives, several compounds were synthesized and screened against Staphylococcus aureus. The results indicated that modifications at specific positions on the aromatic ring significantly influenced antimicrobial activity, highlighting the importance of structural variations in developing effective antibacterial agents .

Case Study 2: Cancer Therapeutics

Research focusing on tankyrase inhibitors demonstrated that derivatives of benzo[b]thiophene could effectively inhibit tumor growth in vitro and in vivo models. This study emphasized the potential of these compounds as therapeutic agents in cancer treatment, particularly for tumors with aberrant tankyrase activity .

Mechanism of Action

The mechanism by which 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomerism

Benzo[b]thiophene-2-carboxylic acid derivatives differ primarily in the type, position, and number of substituents. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
6-Methylbenzo[b]thiophene-2-carboxylic acid 6-CH₃ C₁₀H₈O₂S 192.23 1467-86-3
5-Methoxy-6-methylbenzo[b]thiophene-2-carboxylic acid 5-OCH₃, 6-CH₃ C₁₁H₁₀O₃S 222.26 Not provided
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 6-Cl, 3-CH₃ C₁₀H₇ClO₂S 226.68 Not provided
4-Methoxybenzo[b]thiophene-2-carboxylic acid 4-OCH₃ C₁₀H₈O₃S 208.23 476199-14-1
  • Positional Isomerism : The methoxy group’s position significantly impacts electronic and steric properties. For example, 6-methoxy derivatives (e.g., the target compound) exhibit different electronic effects compared to 4-methoxy isomers (), influencing reactivity and binding to biological targets.
  • Substituent Effects: Replacing methoxy (-OCH₃) with chloro (-Cl) or methyl (-CH₃) alters lipophilicity (logP) and hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity : Methoxy groups increase logP compared to methyl or hydrogen substituents. For example:
    • 6-Methoxy derivative (estimated logP ≈ 2.5) vs. 6-methyl (logP ≈ 2.1) .
    • Chloro substituents further elevate logP (e.g., 6-chloro-3-methyl: logP ≈ 3.0) .
  • Solubility : Methoxy groups enhance water solubility relative to methyl or chloro analogues but reduce it compared to hydroxylated derivatives.
  • Acidity : The carboxylic acid pKa is influenced by substituents. Methoxy groups (electron-donating) increase pKa (~4.5–5.0) compared to chloro analogues (pKa ~3.5–4.0) .

Biological Activity

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₄O₂S
  • CAS Number : 23045-75-2

The synthesis of this compound typically involves the reaction of methyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate with sodium hydroxide in methanol, followed by acidification to yield the carboxylic acid .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes, particularly protein kinases. Protein kinases play critical roles in cell signaling and regulation, making them important targets for drug development.

  • Dyrk Kinases : The compound has been identified as a potential inhibitor of Dyrk1A, a kinase implicated in neurodegenerative diseases such as Alzheimer's . Inhibition of Dyrk1A may reduce hyperphosphorylation of tau proteins, which is associated with neurotoxicity.
  • Tankyrase Inhibition : Studies have shown that related benzo[b]thiophene derivatives can inhibit tankyrase enzymes involved in Wnt signaling pathways. While specific data on this compound is limited, its structural similarities suggest potential activity in this area .

Anticancer Properties

The compound has also been explored for its anticancer properties. Research has indicated that benzo[b]thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis pathways.

Study on Dyrk1A Inhibition

A study investigated the effects of various benzo[b]thiophene derivatives on Dyrk1A activity. The findings suggested that modifications on the thiophene ring could enhance inhibitory potency. The study highlighted the importance of structure-activity relationships (SAR) in designing effective inhibitors .

CompoundDyrk1A Inhibition IC50 (µM)
This compoundTBD
Other derivativesVaries

Anticancer Activity Assessment

In vitro studies have shown that benzo[b]thiophene derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)TBDApoptosis
HeLa (cervical cancer)TBDCell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid?

  • Methodology : The compound can be synthesized via alkylation reactions using halogenated precursors. For example, 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (57 mg, 0.25 mmol) can react with methoxy-containing aryl halides under reflux conditions in polar aprotic solvents like DMSO or DMF. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .
  • Key Data : Typical yields range from 34% to 67%, depending on the reactivity of the halide and steric hindrance. NMR (400 MHz, d6-DMSO) is critical for confirming substitution patterns, with characteristic methoxy peaks at δ 3.8–4.0 ppm .

Q. How is the compound characterized for structural validation?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H and 13C NMR in d6-DMSO confirm aromatic protons (δ 6.7–8.2 ppm) and carboxylate groups (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS (m/z = 208.24 [M+H]+) validates molecular weight .
  • Purity Assessment : HPLC (>98% purity at 215 nm) ensures absence of byproducts .

Advanced Research Questions

Q. What factors influence the efficiency of alkylation reactions in synthesizing derivatives of this compound?

  • Critical Variables :

  • Halide Reactivity : Iodo-substituted electrophiles (e.g., 2-iodoethoxyarenes) yield higher conversions than bromo/chloro analogs due to better leaving-group ability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carboxylate oxygen, accelerating alkylation .
  • Steric Effects : Bulky substituents on the aryl halide reduce yields (e.g., 53% for 4-chloro-3,5-dimethylphenoxy vs. 67% for naphthalen-1-yloxy derivatives) .

Q. How do substituent modifications (e.g., halogenation, methoxy positioning) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionBiological ActivityMechanismReference
6-Methoxy Enhanced solubilityHydrogen bonding with kinase ATP pockets
3-Methyl Increased metabolic stabilitySteric shielding of the carboxylate group
Fluorine at 6/7 Improved enzyme inhibition (IC50 ↓ 30%)Electrophilic interactions with catalytic lysine residues

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in kinase inhibition assays may arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) alter IC50 values .
  • Crystallographic Data : X-ray structures reveal that 6-methoxy groups adopt different binding conformations in Mcl1 vs. CDK2 kinases, explaining selectivity variations .
    • Resolution : Standardize assay protocols (e.g., fixed ATP levels at 5 mM) and use co-crystallization to validate binding modes .

Methodological Challenges

Q. How can researchers optimize the solubility of this compound for in vitro studies?

  • Approaches :

  • Salt Formation : Convert the carboxylic acid to sodium/potassium salts (solubility ↑ 10× in aqueous buffers) .
  • Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to maintain bioactivity while preventing precipitation .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Limitations :

  • Low Yields : Multi-step syntheses (e.g., Friedel-Crafts acylation followed by methylation) often result in <50% overall yield .
  • Byproduct Formation : Competing O- vs. S-alkylation requires careful stoichiometric control (1:1.2 molar ratio of acid to halide) .
    • Innovations : Flow chemistry reduces reaction times and improves reproducibility by maintaining precise temperature/pH control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

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